molecular formula C19H14N2O2 B7828186 2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile

2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile

Cat. No.: B7828186
M. Wt: 302.3 g/mol
InChI Key: MAMRRESMFRZJBK-UHFFFAOYSA-N
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Description

2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile is a complex organic compound that features a unique structure combining an indene derivative with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile typically involves a multi-step process. One efficient method involves a base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation, which triggers an unusual reductive cyclization reaction . The reaction conditions often require a strong base and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications.

Properties

IUPAC Name

2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-12(21-14-8-6-13(7-9-14)10-11-20)17-18(22)15-4-2-3-5-16(15)19(17)23/h2-9,21H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMRRESMFRZJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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